molecular formula C12H14N4O2 B2586751 3-amino-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1856035-90-9

3-amino-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2586751
CAS No.: 1856035-90-9
M. Wt: 246.27
InChI Key: OLGUAZFDOFUZHC-UHFFFAOYSA-N
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Description

3-amino-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that belongs to the class of pyrazoles. Heterocyclic compounds are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a pyrazole ring substituted with an amino group, a methoxyphenyl group, and a carboxamide group, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the cyclization and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale production .

Mechanism of Action

The mechanism of action of 3-amino-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

What sets 3-amino-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group, in particular, can enhance its solubility and potentially its interaction with biological targets .

Properties

IUPAC Name

5-amino-N-(3-methoxyphenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-16-10(7-11(13)15-16)12(17)14-8-4-3-5-9(6-8)18-2/h3-7H,1-2H3,(H2,13,15)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGUAZFDOFUZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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